

# An In-depth Technical Guide to the Synthesis and Characterization of Salinazid

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## Compound of Interest

Compound Name: Salinazid

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## Abstract

**Salinazid**, chemically known as N'-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide, is a hydrazone derivative formed from the condensation of the antitubercular drug isoniazid and salicylaldehyde.<sup>[1]</sup> This document provides a comprehensive technical overview of the synthesis and detailed characterization of **Salinazid**. It includes a step-by-step experimental protocol for its preparation and purification, along with a summary of its key physicochemical properties. Furthermore, this guide details the analytical techniques employed for its structural elucidation, including UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The document also illustrates the synthesis workflow and a proposed mechanism of action through diagrams generated using Graphviz, adhering to specified visualization standards.

## Physicochemical Properties of Salinazid

**Salinazid** is a crystalline solid whose key properties are summarized in the table below.<sup>[1][2]</sup>

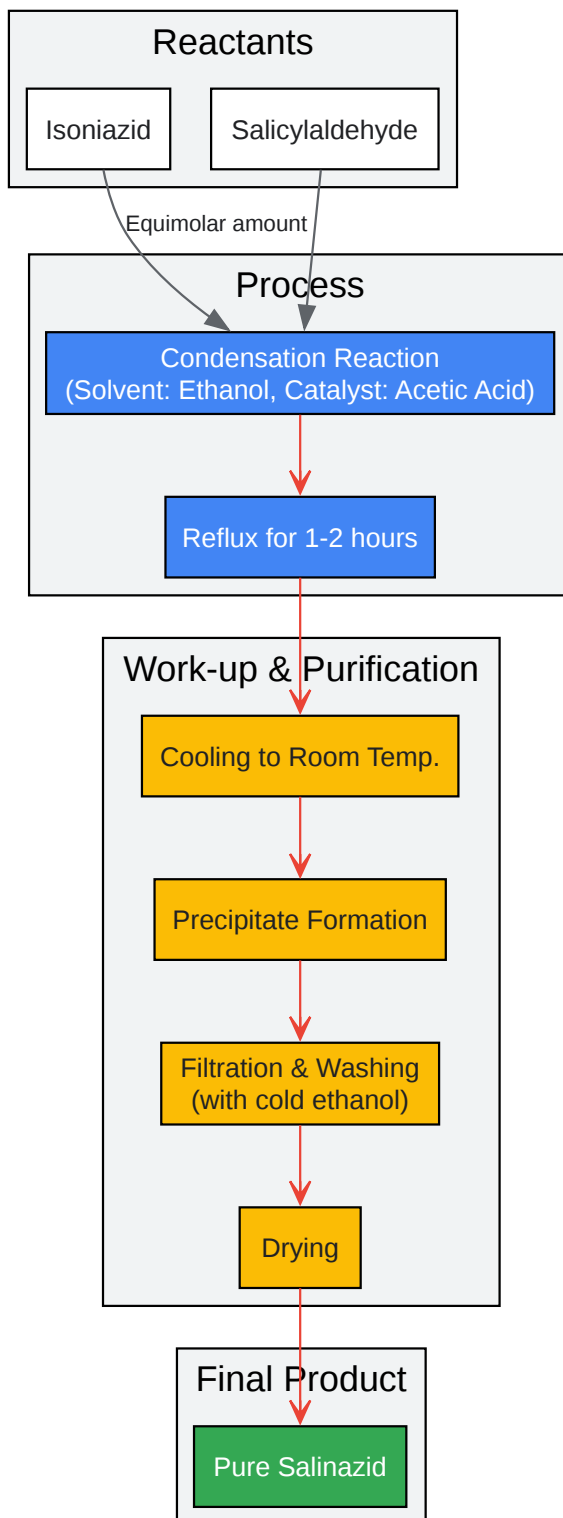
Property	Value	Reference
IUPAC Name	N'-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide	[2]
CAS Number	495-84-1	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	[1][3]
Molecular Weight	241.24 g/mol	[1][2]
Melting Point	232-233°C (some sources report 251°C)	[1]
Appearance	Crystalline solid	[4]
SMILES	<chem>O=C(N/N=C/C1=CC=CC=C1O)C2=CC=NC=C2</chem>	[5]
InChIKey	VBIZUNYMJSPHBH-OQLLNIDSSA-N	[2]

## Synthesis of Salinazid

The synthesis of **Salinazid** is achieved through a condensation reaction, specifically the formation of a Schiff base, between isoniazid (isonicotinic acid hydrazide) and salicylaldehyde (2-hydroxybenzaldehyde). [1][6] The reaction involves a nucleophilic attack by the terminal nitrogen of the hydrazide group of isoniazid on the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the stable hydrazone linkage (C=N). [1]

## Synthesis Workflow Diagram

## Synthesis Workflow for Salinazid

[Click to download full resolution via product page](#)Caption: Synthesis workflow diagram for **Salinazid**.

## Detailed Experimental Protocol: Synthesis

This protocol is based on general methods for synthesizing isoniazid-derived Schiff bases.<sup>[4]</sup><sup>[7]</sup>

- **Reagent Preparation:** In a round-bottom flask, dissolve isoniazid (1.0 eq) in a suitable volume of ethanol. In a separate container, dissolve salicylaldehyde (1.0 eq) in ethanol.
- **Reaction Setup:** While stirring the isoniazid solution, add the salicylaldehyde solution. Add a few drops of glacial acetic acid to catalyze the reaction.<sup>[7]</sup>
- **Reflux:** Equip the flask with a condenser and heat the mixture to reflux for 1-2 hours.<sup>[4]</sup> The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. A crystalline precipitate of **Salinazid** should form.
- **Purification:** Collect the solid product by filtration. Wash the crystals several times with cold ethanol to remove any unreacted starting materials.
- **Drying:** Dry the purified **Salinazid** crystals in a desiccator over anhydrous  $\text{CaCl}_2$  or in a vacuum oven at a suitable temperature.<sup>[7]</sup> The final product is typically a white or off-white crystalline solid.<sup>[4]</sup>

## Characterization of Salinazid

A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized **Salinazid**.

## Summary of Characterization Data

Technique	Key Observations
UV-Visible	Exhibits characteristic absorption patterns due to its conjugated system.[1]
IR (KBr, $\text{cm}^{-1}$ )	~3400 (O-H stretch), ~3200 (N-H stretch), ~1680 (C=O, Amide I), ~1600 (C=N, imine stretch), ~1500-1600 (C=C aromatic stretch).[1][8]
$^1\text{H}$ NMR (DMSO- $d_6$ , $\delta$ ppm)	Signals corresponding to aromatic protons (pyridine and phenyl rings), a deshielded phenolic -OH proton, an amide N-H proton, and an imine C-H proton.
$^{13}\text{C}$ NMR (DMSO- $d_6$ , $\delta$ ppm)	Resonances for carbonyl carbon, imine carbon, and aromatic carbons.
Mass Spec. (m/z)	Molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ consistent with the molecular weight (241.24).

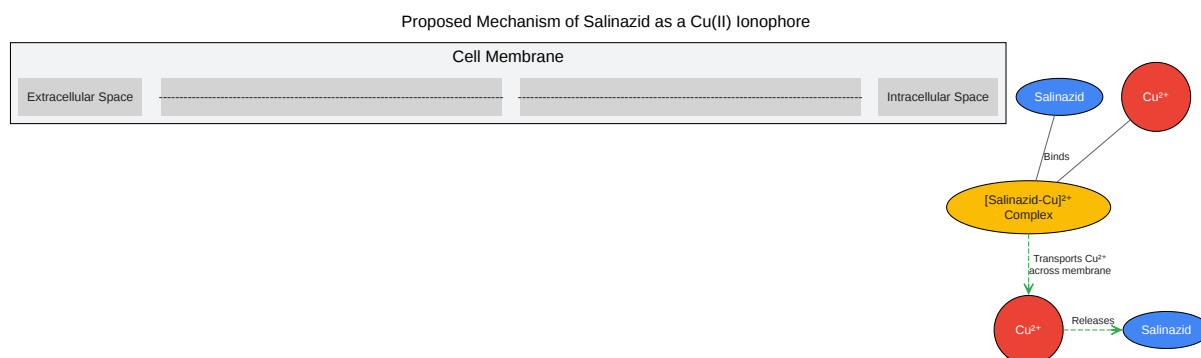
## Detailed Experimental Protocols: Characterization

- **UV-Visible Spectroscopy:** A dilute solution of **Salinazid** is prepared in a suitable solvent (e.g., ethanol or methanol). The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.[1]
- **Infrared (IR) Spectroscopy:** A small amount of the dried **Salinazid** sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The IR spectrum is obtained using an FT-IR spectrometer to identify key functional groups.[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The sample is dissolved in a deuterated solvent (e.g., DMSO- $d_6$ ). Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
- **Mass Spectrometry (MS):** The molecular weight and fragmentation pattern are determined using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization,

ESI).[1] This confirms the molecular formula of the compound.

## Mechanism of Action: Ionophore Activity

**Salinazid** is reported to act as a potent ionophore, particularly for Cu(II) ions.[9] An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a lipid barrier, such as a cell membrane. This activity is crucial for its potential biological effects, including preferential killing of certain cancer cells.[9]



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Caption: Proposed ionophoric action of **Salinazid**.

## Conclusion

The synthesis of **Salinazid** is a straightforward and efficient process involving a condensation reaction. Its structure can be unequivocally confirmed through a standard suite of analytical

and spectroscopic techniques. The data presented in this guide provide a solid foundation for researchers and professionals engaged in the development and study of **Salinazid** and related hydrazone compounds for various therapeutic applications, leveraging its properties as a bioactive molecule and metal ionophore.

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